2-(2-METHOXYACETAMIDO)-N-PROPYLBENZAMIDE
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Overview
Description
2-(2-Methoxyacetamido)-N-propylbenzamide is a chemical compound with a complex structure that includes a benzamide core substituted with a methoxyacetamido group and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyacetamido)-N-propylbenzamide typically involves the reaction of 2-aminobenzamide with methoxyacetic anhydride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the methoxyacetamido group. The propyl group is introduced through a subsequent alkylation reaction using propyl bromide in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent-based recrystallization and purification techniques are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyacetamido)-N-propylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-(2-Methoxyacetamido)-N-propylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyacetamido)-N-propylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyacetamido group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The propyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
Iopromide: An iodinated X-ray contrast medium with a similar methoxyacetamido group.
Febantel: A veterinary drug with a methoxyacetamido group, used as an anthelmintic.
Uniqueness
2-(2-Methoxyacetamido)-N-propylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike iopromide, which is used primarily in medical imaging, and febantel, which is used in veterinary medicine, this compound has broader applications in both research and industry .
Properties
IUPAC Name |
2-[(2-methoxyacetyl)amino]-N-propylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-3-8-14-13(17)10-6-4-5-7-11(10)15-12(16)9-18-2/h4-7H,3,8-9H2,1-2H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPOJHTXINGJMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1NC(=O)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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